molecular formula C13H10ClNO B1392068 2-(2-Chlorobenzoyl)-5-methylpyridine CAS No. 1106005-45-1

2-(2-Chlorobenzoyl)-5-methylpyridine

Cat. No.: B1392068
CAS No.: 1106005-45-1
M. Wt: 231.68 g/mol
InChI Key: KXYGSNSBXZJNID-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzoyl)-5-methylpyridine is an organic compound that belongs to the class of benzoylpyridines It is characterized by the presence of a chlorobenzoyl group attached to a pyridine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzoyl)-5-methylpyridine typically involves the acylation of 5-methylpyridine with 2-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

5-methylpyridine+2-chlorobenzoyl chlorideThis compound+HCl\text{5-methylpyridine} + \text{2-chlorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 5-methylpyridine+2-chlorobenzoyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzoyl)-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 2-(2-Carboxybenzoyl)-5-methylpyridine.

    Reduction: 2-(2-Benzyl)-5-methylpyridine.

    Substitution: 2-(2-Aminobenzoyl)-5-methylpyridine or 2-(2-Thiobenzoyl)-5-methylpyridine.

Scientific Research Applications

2-(2-Chlorobenzoyl)-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzoyl)-5-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorobenzoyl group can form hydrogen bonds or hydrophobic interactions with target molecules, while the pyridine ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorobenzoyl)pyridine: Lacks the methyl group on the pyridine ring.

    2-(2-Bromobenzoyl)-5-methylpyridine: Contains a bromine atom instead of chlorine.

    2-(2-Fluorobenzoyl)-5-methylpyridine: Contains a fluorine atom instead of chlorine.

Uniqueness

2-(2-Chlorobenzoyl)-5-methylpyridine is unique due to the specific combination of the chlorobenzoyl group and the methyl-substituted pyridine ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

(2-chlorophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-6-7-12(15-8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYGSNSBXZJNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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